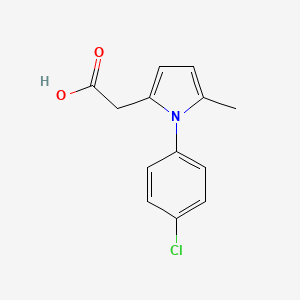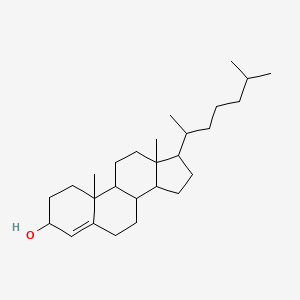
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group, two chlorine atoms, and two methyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups with varying positions and numbers of chlorine atoms.
Dimethylpyrazole derivatives: Compounds with dimethyl groups on the pyrazole ring but different functional groups.
Uniqueness
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its dual chlorine substitution and carboxamide group make it a versatile compound for various applications.
Properties
CAS No. |
64174-46-5 |
|---|---|
Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-10(11(14)17(2)16-7)12(18)15-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,15,18) |
InChI Key |
UYRHVNDOUDUUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)


![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)








![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)
